molecular formula C24H32O6 B1677195 Okilactomycin CAS No. 111367-04-5

Okilactomycin

Katalognummer B1677195
CAS-Nummer: 111367-04-5
Molekulargewicht: 416.5 g/mol
InChI-Schlüssel: KQZIMLFKBWIOJJ-ZRHSTDQJSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Okilactomycin is a lactone group antibiotic isolated from the culture filtrate of a strain of actinomycetes (Streptomyces species) . It was discovered in 1987 .


Synthesis Analysis

The total synthesis of Okilactomycin has been achieved through several steps. The synthesis process involves a substrate-controlled, diastereoselective intramolecular Diels-Alder (IMDA) reaction . Another synthesis approach utilized a Petasis-Ferrier union/rearrangement to construct the 2,6-cis-tetrahydropyanone core .


Molecular Structure Analysis

Okilactomycin has a complex molecular structure with a molecular weight of 416.51 and a formula of C24H32O6 . The structure includes a lactone group and is derived from Streptomyces species .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of Okilactomycin include a substrate-controlled, diastereoselective intramolecular Diels-Alder (IMDA) reaction, a Petasis-Ferrier union/rearrangement, and a ring-closing metathesis .

Wissenschaftliche Forschungsanwendungen

Antibiotic Properties and Antitumor Activity

Okilactomycin, discovered from Streptomyces species, is a novel antibiotic with a unique structure. It was initially identified due to its weak antimicrobial activity against Ehrlich ascites carcinoma in vivo (Imai et al., 1987). Further research has revealed its significant antitumor and antiproliferative activities against lymphoid leukemia L1210 cells and P388 leukemia cells (Tenenbaum et al., 2011).

Synthesis and Chemical Studies

Several studies have focused on the synthesis of Okilactomycin, given its complex and intriguing structure. Smith, Basu, and Bosanac (2007) described a convergent synthesis of (-)-okilactomycin, highlighting key reactions including oxy-Cope rearrangement/oxidation and ring-closing metathesis (Smith et al., 2007). Additionally, Niu and Hoye (2012) achieved a concise total synthesis of okilactomycin D (Niu & Hoye, 2012).

Exploring Synthesis Strategies

Tenenbaum et al. (2013) explored Prins strategies for the synthesis of okilactomycin, employing a Maitland–Japp process and Lewis acid-promoted Diels–Alder reaction (Tenenbaum et al., 2013).

Discovery and Isolation Techniques

Zhang et al. (2009) discovered okilactomycin and its congeners from Streptomyces scabrisporus using an antisense differential sensitivity assay targeting ribosomal protein S4, highlighting its potential in antibiotic discovery (Zhang et al., 2009).

Zukünftige Richtungen

While Okilactomycin has shown promising results as an antibiotic, more research is needed to fully understand its potential. Future directions could include further studies on its mechanism of action, potential applications, and safety profile .

Eigenschaften

IUPAC Name

(1S,3S,6S,10R,12R,13R,16R,19R)-3,10,12,16-tetramethyl-14-methylidene-15,17-dioxo-18,20-dioxatetracyclo[11.5.2.01,6.016,19]icos-4-ene-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H32O6/c1-12-7-6-8-16-10-17(20(26)27)14(3)11-24(16)21-23(5,22(28)30-24)19(25)15(4)18(29-21)13(2)9-12/h10,12-14,16,18,21H,4,6-9,11H2,1-3,5H3,(H,26,27)/t12-,13-,14+,16+,18-,21-,23+,24+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KQZIMLFKBWIOJJ-ZRHSTDQJSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCC2C=C(C(CC23C4C(C(=O)C(=C)C(O4)C(C1)C)(C(=O)O3)C)C)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1CCC[C@H]2C=C([C@H](C[C@@]23[C@H]4[C@](C(=O)C(=C)[C@H](O4)[C@@H](C1)C)(C(=O)O3)C)C)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H32O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

416.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Okilactomycin

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Okilactomycin
Reactant of Route 2
Okilactomycin
Reactant of Route 3
Okilactomycin
Reactant of Route 4
Okilactomycin
Reactant of Route 5
Okilactomycin
Reactant of Route 6
Okilactomycin

Citations

For This Compound
185
Citations
C Zhang, JG Ondeyka, DL Zink, A Basilio… - The Journal of …, 2009 - nature.com
… Staphylococcus aureus strain led to isolation of okilactomycin and four new congeners from Streptomyces scabrisporus. The major compound, okilactomycin, was the most active, with a …
Number of citations: 44 www.nature.com
H IMAI, H KAMWA, T TOKUNAGA, S FUJITA… - The Journal of …, 1987 - jstage.jst.go.jp
… Structure of a novel antibiotic, okilactomycin, wasdetermined by a combination of spectroscopic and X-ray crystallographic studies. Okilactomycin has a unique structure containing 1 3-…
Number of citations: 26 www.jstage.jst.go.jp
LA Paquette, SL Boulet - Synthesis, 2002 - thieme-connect.com
… The polyketide nature of okilactomycin was ascertained by a … Although the absolute configuration of okilactomycin is … Our retrosynthetic strategy for the synthesis of okilactomycin, …
Number of citations: 21 www.thieme-connect.com
SL Boulet, LA Paquette - Synthesis, 2002 - thieme-connect.com
An attempt to access in an enantioselective fashion, a highly substituted cyclohexane as required for the northeastern sector of okilactomycin is described. The application of Oppolzer’s …
Number of citations: 30 www.thieme-connect.com
AB Smith, T Bosanac, K Basu - Journal of the American Chemical …, 2009 - ACS Publications
An effective, asymmetric total synthesis of the antitumor antibiotic (−)-okilactomycin (1), as well as assignment of the absolute configuration, has been achieved exploiting a convergent …
Number of citations: 80 pubs.acs.org
AB Smith, K Basu, T Bosanac - Journal of the American Chemical …, 2007 - ACS Publications
A highly convergent synthesis of (−)-okilactomycin is described. Key reactions of this synthesis include a strategy-level diastereoselective oxy-Cope rearrangement/oxidation sequence, …
Number of citations: 77 pubs.acs.org
H IMAI, KENI SUZUKI, M MORIOKA… - The Journal of …, 1987 - jstage.jst.go.jp
… , it can be concluded that okilactomycin is a newmemberof the lactone group antibiotics. Studies in our laboratories have shownthat okilactomycin has the chemical structure shown in …
Number of citations: 50 www.jstage.jst.go.jp
JM Tenenbaum, WJ Morris, DW Custar… - Angewandte Chemie …, 2011 - Wiley Online Library
All things converge: A highly convergent synthesis of (−)-okilactomycin utilizes a Prins-type Maitland–Japp cyclization for the fragment assembly of two complex intermediates (see …
Number of citations: 48 onlinelibrary.wiley.com
D Niu - 2013 - conservancy.umn.edu
We hypothesized that spirotetronate (+)-okilactomycin (1) and (-)-chrolactomycin (2) are biogenetically derived from a common intermediate, (-)-okilactomycin D (3), which in turn arises …
Number of citations: 2 conservancy.umn.edu
D Niu, TR Hoye - Organic letters, 2012 - ACS Publications
… The absolute configurations were assumed to be the same as that of okilactomycin (2), which had been established by the total syntheses achieved in the Smith and Scheidt …
Number of citations: 26 pubs.acs.org

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.